

An In-depth Technical Guide to 2-Azaspiro[4.5]decan-3-one

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Compound of Interest

Compound Name: 2-Azaspiro[4.5]decan-3-one

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Azaspiro[4.5]decan-3-one is a spirocyclic lactam that has garnered significant interest in the fields of medicinal chemistry and neuropharmacology. Its structural relationship to the anticonvulsant drug gabapentin has made it a key intermediate in pharmaceutical synthesis and a subject of investigation for its own biological activities. This technical guide provides a comprehensive overview of its chemical identity, synthesis, and biological properties, with a focus on its potential as a neuroprotective agent.

Chemical Identity

The chemical compound with the systematic name **2-Azaspiro**[**4.5]decan-3-one** is a well-defined entity in chemical literature and databases.

IUPAC Name: 2-azaspiro[4.5]decan-3-one[1]

Synonyms: A variety of synonyms are used to refer to this compound, reflecting its discovery, chemical structure, and relationship to other compounds. The most prominent of these is Gabapentin-lactam.



Synonym	Reference
Gabapentin-lactam	[2][3][4]
Gabapentin lactam	[2][3][4]
2-Azaspiro(4.5)decan-3-one	
1-(Aminomethyl)cyclohexaneacetic acid lactam	
4,4-Pentamethylene-2-pyrrolidinone	
3,3-Pentamethylene-4-butyrolactam	
Gabapentin Related Compound A	_
Gabapentin Impurity A	-

Chemical Structure and Properties:

Property	Value	Reference
CAS Number	64744-50-9	
Molecular Formula	C ₉ H ₁₅ NO	[1]
Molecular Weight	153.22 g/mol	[1]
Appearance	White solid	
Melting Point	84-89 °C	
Boiling Point	181 °C / 13mmHg	
SMILES	C1CCC2(CC1)CC(=O)NC2	[1]
InChI	InChI=1S/C9H15NO/c11-8-6- 9(7-10-8)4-2-1-3-5-9/h1-7H2, (H,10,11)	[1]

Synthesis of 2-Azaspiro[4.5]decan-3-one



The synthesis of **2-Azaspiro**[**4.5]decan-3-one** is well-documented, often as a crucial step in the production of gabapentin. Several methods have been reported, with the Hofmann rearrangement of **1,1-cyclohexanediacetic** acid monoamide being a common strategy.

Experimental Protocol: Hofmann Reaction using Trichloroisocyanuric Acid (TCCA)

This protocol describes the synthesis of **2-Azaspiro**[**4.5]decan-3-one** from **1,1-** cyclohexanediacetic acid monoamide.

Materials:

- 1,1-cyclohexanediacetic acid monoamide
- Methanol
- Trichloroisocyanuric acid (TCCA)
- 12% Sodium hydroxide (NaOH) solution
- Toluene

Procedure:

- Preparation of N-chloroamide: A suspension of 1,1-cyclohexanediacetic acid monoamide (100 g, 0.5025 mol) in methanol (600 mL) is heated to 45–50 °C with stirring for 30 minutes to obtain a clear solution.
- The solution is then cooled to 20–25 °C.
- TCCA (38.47 g, 0.166 mol) is added in three portions over 45 minutes with continuous stirring. The reaction mixture will become turbid.
- The reaction is stirred for an additional hour until the starting material is no longer detectable by thin-layer chromatography (TLC).
- Cyclization: The resulting solution is added to a stirred mixture of 12% NaOH solution (750 g) at 0–5 °C over 1 hour.



- The reaction mixture is stirred for another 2 hours at 0–5 °C.
- The temperature is slowly raised to 15–20 °C and maintained for 2 hours.
- The temperature is then increased to 50 °C, and toluene (200 mL) is added.
- The layers are separated, and the aqueous layer is extracted with toluene.
- The combined organic layers are washed with water and concentrated under reduced pressure to yield **2-Azaspiro[4.5]decan-3-one**.

Biological Activity and Mechanism of Action

2-Azaspiro[**4.5**]**decan-3-one** has demonstrated significant neuroprotective properties, distinguishing it from its derivative, gabapentin.

Neuroprotection in Huntington's Disease Model

In a transgenic mouse model of Huntington's disease (R6/2 mice), treatment with **2- Azaspiro[4.5]decan-3-one** resulted in improved motor performance on a narrow beam walking test.[2][3] Furthermore, a notable reduction in neuronal nuclear and cytoplasmic inclusions was observed in the brains of the treated mice.[2]

Reduction of Ischemia-Induced Glutamate Release

In rat hippocampal slices subjected to ischemia-like conditions (oxygen-glucose deprivation), **2-Azaspiro[4.5]decan-3-one** (at a concentration of 100 μ M) was found to reduce the release of the excitatory neurotransmitter glutamate by 42.5%.[5][6] This effect is believed to contribute to its neuroprotective capabilities.

Protection of Retinal Ganglion Cells

In a rat model of acute retinal ischemia, administration of **2-Azaspiro[4.5]decan-3-one** doubled the number of surviving retinal ganglion cells compared to the control group.[5][6] This neuroprotective effect was not observed with gabapentin under the same conditions.[5][6]

Proposed Mechanism of Action: Opening of Mitochondrial ATP-Dependent Potassium (mitoKATP)

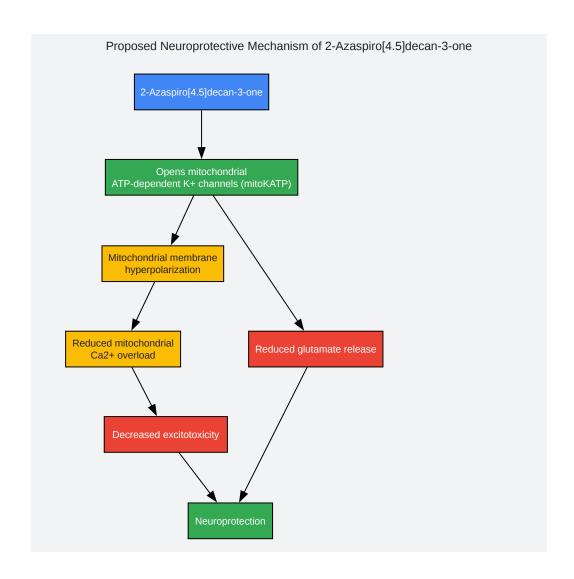


Channels

The primary mechanism underlying the neuroprotective effects of **2-Azaspiro[4.5]decan-3-one** is attributed to its ability to open mitochondrial ATP-dependent potassium (mitoKATP) channels. [2][3][6] The mean plasma concentration of the compound in the Huntington's disease study was found to be near its EC50 for opening these channels.[2] The opening of mitoKATP channels is thought to lead to a cascade of events that ultimately result in neuroprotection.

The proposed mechanism is illustrated in the following diagram:





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Proposed neuroprotective mechanism of **2-Azaspiro[4.5]decan-3-one**.

Quantitative Biological Data



The following table summarizes the key quantitative data related to the biological activity of **2-Azaspiro[4.5]decan-3-one**.

Assay	Organism/Mode I	Parameter	Value	Reference
Glutamate Release	Rat hippocampal slices (in vitro)	% Inhibition of ischemia-induced release (at 100 μM)	42.5%	[5][6]
Retinal Ganglion Cell Survival	Rat model of acute retinal ischemia (in vivo)	Fold increase in surviving cells vs. control	~2-fold	[5][6]
Motor Performance	R6/2 transgenic mouse model of Huntington's disease (in vivo)	Improvement in narrow beam walking test	Significant improvement	[2][3]
Protein Aggregate Reduction	R6/2 transgenic mouse model of Huntington's disease (in vivo)	Reduction in neuronal inclusions	Marked reduction	[2]

Experimental Protocols for Biological Assays In Vitro Ischemia-Induced Glutamate Release Assay

Model: Rat hippocampal slices.

Procedure:

- Hippocampal slices from rats are prepared and maintained in a superfusion system.
- Ischemia-like conditions are induced by using a glucose-free medium equilibrated with 95% N₂ and 5% CO₂.



- The release of [³H]glutamate is monitored in the presence and absence of 2-Azaspiro[4.5]decan-3-one (100 μM).
- The percentage reduction in glutamate release in the presence of the compound is calculated relative to the control (ischemia-only) condition.

In Vivo Acute Retinal Ischemia Model

Model: Rats.

Procedure:

- Acute retinal ischemia is induced in one eye of each rat by elevating the intraocular pressure above the systolic blood pressure for a defined period (e.g., 1 hour).
- Animals are treated with 2-Azaspiro[4.5]decan-3-one or a vehicle control.
- After a recovery period (e.g., 2 weeks), the animals are euthanized, and the retinas are processed for histological analysis.
- The number of surviving retinal ganglion cells is quantified and compared between the treated and control groups.

Conclusion

2-Azaspiro[**4.5**]**decan-3-one** is a compound of significant interest due to its demonstrated neuroprotective effects, which appear to be mediated through the opening of mitochondrial ATP-dependent potassium channels. Its ability to reduce glutamate excitotoxicity and protect neurons in models of Huntington's disease and retinal ischemia suggests its potential as a therapeutic agent for neurodegenerative disorders. Further research is warranted to fully elucidate its mechanism of action and to explore its clinical potential. This technical guide provides a foundational resource for scientists and researchers engaged in the study and development of novel neuroprotective strategies.

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